molecular formula C16H14Cl2O B1360509 3',4'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898790-02-8

3',4'-Dichloro-3-(2-methylphenyl)propiophenone

Cat. No. B1360509
CAS RN: 898790-02-8
M. Wt: 293.2 g/mol
InChI Key: RRBJQFBBCJOTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3’,4’-Dichloro-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O . It is also known as Diclazepam.


Molecular Structure Analysis

The molecular structure of “3’,4’-Dichloro-3-(2-methylphenyl)propiophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . For a more detailed structural analysis, you may refer to resources like ChemSpider or similar databases.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.19 . It has a density of 1.23g/cm3 and a boiling point of 430.1ºC at 760 mmHg .

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • The synthesis of novel copolymers using trisubstituted ethylenes, including derivatives of 3',4'-Dichloro-3-(2-methylphenyl)propiophenone, has been explored. These copolymers, prepared with styrene, showed high glass transition temperatures, indicating substantial decrease in chain mobility due to their high dipolar character (Kim et al., 1999).
    • Another study focused on the synthesis of 4-benzyloxy propiophenone, an important pharmaceutical intermediate, using a novel liquid-liquid-liquid phase-transfer catalysis method. This method achieved 100% selectivity toward the desired compound and minimized waste, aligning with the principles of green chemistry (Yadav & Sowbna, 2012).
  • Synthetic Methodology Development :

    • Microwave- and ultrasound-assisted semisynthesis methods have been developed for natural methoxylated propiophenones, showcasing rapid and practical approaches for synthesizing these compounds (Joshi, Sharma, & Sinha, 2005).
  • Medicinal Chemistry Applications :

    • Propiophenone derivatives have been studied for their potential as anti-inflammatory and analgesic agents. A series of 3-methyl-2-phenyl-1-substituted-indole derivatives, synthesized from propiophenone, showed promising anti-inflammatory and analgesic activities (Abdellatif, Lamie, & Omar, 2016).
  • Environmental and Agricultural Research :

    • Studies on labelled organophosphorus pesticides, specifically synthesis of carbon-14 labelled compounds, which include derivatives of 3',4'-Dichloro-3-(2-methylphenyl)propiophenone, have been conducted. These studies are significant for understanding the metabolic pathways and environmental impact of these compounds (Yoshitake, Kanamaru, Shono, & Nakatsuka, 1979).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBJQFBBCJOTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644043
Record name 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3-(2-methylphenyl)propiophenone

CAS RN

898790-02-8
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.